2-(2H-1,3-benzodioxol-5-yl)-N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)acetamide
Description
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)acetamide features a benzodioxol moiety linked via an acetamide group to a furopyridinone heterocycle. This structural combination is rare in literature, necessitating comparisons with analogs to infer its properties.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c21-16(10-12-1-2-14-15(9-12)25-11-24-14)19-5-7-20-6-3-13-4-8-23-17(13)18(20)22/h1-4,6,8-9H,5,7,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTKOMFVMGEECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCCN3C=CC4=C(C3=O)OC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxole ring through cyclization reactions. Subsequent steps involve the introduction of the furo[2,3-c]pyridine moiety and the acetamide group under controlled conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the scaling up of reactions in large reactors. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)acetamide involves its interaction with specific molecular targets. The benzodioxole and furo[2,3-c]pyridine moieties can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. These interactions can trigger various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points : 5c melts at 110°C, indicating crystalline stability. The target compound’s melting point may differ due to its fused heterocyclic system.
- NMR Trends : In 5c, aromatic protons resonate at δ 7.32–7.06 ppm, while the benzodioxol protons in the target compound would likely show distinct shifts (e.g., δ ~6.8–7.0 ppm for dioxolane protons) .
Comparison with Benzodioxol-Containing Compounds
The compound 1-(2H-1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one () shares the benzodioxol group but replaces the acetamide with a ketone. This structural variation impacts reactivity: acetamides are hydrolytically more stable than ketones, suggesting the target compound may exhibit enhanced metabolic resistance .
Stereochemical Considerations
Compounds like N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () highlight the role of stereochemistry in bioactivity. The target compound lacks obvious stereocenters, simplifying synthesis compared to stereochemically complex analogs .
Heterocyclic System Comparison
The thiazolo[3,2-a]pyrimidine core in differs from the furopyridinone in the target compound.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
